Superior Cytotoxic Potency Against Hep3B Hepatocellular Carcinoma Cells Relative to 5-Fluorouracil
Timosaponin AIII demonstrates cytotoxic activity against the Hep3B liver cancer cell line with an IC50 value approximately 100-fold lower than that of the standard chemotherapeutic agent 5-fluorouracil (5-FU), indicating substantially greater potency in this model [1].
| Evidence Dimension | Cytotoxicity (IC50) against Hep3B cells |
|---|---|
| Target Compound Data | IC50 = 0.35 µM |
| Comparator Or Baseline | 5-Fluorouracil: IC50 = 22.99 µM |
| Quantified Difference | ~65.7-fold lower IC50 (~100-fold as reported) |
| Conditions | Hep3B human hepatocellular carcinoma cell line; MTT assay; 48 h incubation |
Why This Matters
This data establishes timosaponin AIII as a highly potent cytotoxic agent against a liver cancer model, substantially outperforming a clinically established chemotherapeutic comparator in vitro, which may justify its selection for oncology-focused research programs.
- [1] Han FY, Song XY, Chen JJ, Yao GD, Song SJ. Steroids from the rhizome of Anemarrhena asphodeloides and their cytotoxic activities. Bioorg Med Chem Lett. 2016 Jul 1;26(13):3115-3118. View Source
